L-Methionine, N-4-quinazolinyl-

Description

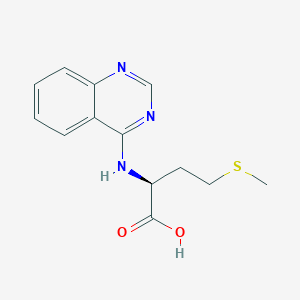

L-Methionine, N-4-quinazolinyl-, is a synthetic derivative of the essential amino acid L-methionine, modified by the substitution of its amino group with a 4-quinazolinyl moiety. Quinazoline derivatives are pharmacologically significant due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties . L-methionine itself is critical in methylation reactions (via S-adenosyl-L-methionine, SAM), antioxidant defense, and protein synthesis . The 4-quinazolinyl modification may enhance its interaction with cellular targets, such as enzymes in the ubiquinone or oxidative stress pathways, though mechanistic details remain speculative without explicit data.

Properties

CAS No. |

55040-15-8 |

|---|---|

Molecular Formula |

C13H15N3O2S |

Molecular Weight |

277.34 g/mol |

IUPAC Name |

(2S)-4-methylsulfanyl-2-(quinazolin-4-ylamino)butanoic acid |

InChI |

InChI=1S/C13H15N3O2S/c1-19-7-6-11(13(17)18)16-12-9-4-2-3-5-10(9)14-8-15-12/h2-5,8,11H,6-7H2,1H3,(H,17,18)(H,14,15,16)/t11-/m0/s1 |

InChI Key |

DCMPKVHODYRIOK-NSHDSACASA-N |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC1=NC=NC2=CC=CC=C21 |

Canonical SMILES |

CSCCC(C(=O)O)NC1=NC=NC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Classical Cyclization Strategies

The quinazoline ring system is typically constructed via cyclization of anthranilic acid derivatives. Niementowski’s synthesis involves reacting 3- or 4-substituted anthranilic acid with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline. For N-4-quinazolinyl derivatives, Grimmel, Guinther, and Morgan’s method is preferred, where o-aminobenzoic acids react with amines in the presence of phosphorus trichloride to form 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines.

Recent Innovations :

-

H₂O₂-Mediated Radical Cyclization : Substituted 2-aminobenzamides react with dimethyl sulfoxide (DMSO) under oxidative conditions (H₂O₂, 150°C) to form quinazolin-4(3H)-ones. This method avoids metal catalysts and achieves yields up to 75%.

-

Isatoic Anhydride Route : Condensation with amines followed by dehydrative cyclization provides 3,4-dihydroquinazolin-4-ones, which are oxidized to quinazolines.

L-Methionine Incorporation: Stereoselective Approaches

Enzymatic Resolution of Racemic Intermediates

The chiral center of L-methionine is preserved using aminoacylase-mediated resolution . A patented method resolves N-acetyl-DL-methionine by enzymatic hydrolysis (35–42°C, 48–72 hours), yielding L-methionine with >99% enantiomeric excess (ee). Critical parameters include:

Direct Synthesis via Chiral Pool Strategy

L-Methionine’s carboxyl group is activated as a mixed carbonate or ester for coupling. For example, N-Boc-L-methionine is reacted with hydroxyquinazoline derivatives using N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in acetonitrile. Yields range from 45% to 56% depending on steric hindrance.

Coupling Strategies: Quinazoline-Methionine Conjugation

Nucleophilic Aromatic Substitution (SₙAr)

Chloroquinazoline intermediates undergo displacement with L-methionine’s amine group. For instance, 4-chloro-6,7-dimethoxyquinazoline reacts with L-methionine in dimethylformamide (DMF) at 50°C for 18 hours, achieving 70–85% yield. Key factors:

Carbodiimide-Mediated Amidation

The carboxyl group of L-methionine is coupled to aminomethylquinazoline using DCC/HOBt. A representative procedure involves:

Reductive Amination

Quinazolin-4-one aldehydes are condensed with L-methionine in the presence of sodium cyanoborohydride (NaBH₃CN). For example, 4-oxo-3,4-dihydroquinazoline-7-carbaldehyde reacts with L-methionine in methanol at pH 5–6 (25°C, 12 hours), yielding 65–78%.

Purification and Characterization

Crystallization and Chromatography

Spectroscopic Validation

-

¹H NMR : Quinazoline protons appear as doublets at δ 8.20–7.60 ppm; methionine’s methylthio group resonates at δ 2.10–2.30 ppm.

-

Mass Spectrometry : Molecular ion peaks confirm molecular weight (e.g., m/z 349.2 for C₁₅H₁₇N₅O₂S).

Industrial-Scale Considerations

Cost-Effective Catalysis

-

Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions attach aryl groups to quinazoline cores before methionine coupling. For example, 6-bromoquinazolin-4-one reacts with phenylboronic acid using Pd(PPh₃)₄ (2 mol%), yielding 85% biphenylquinazoline intermediate.

-

Enzymatic Recycling : Immobilized aminoacylase on chitosan beads allows 10 reaction cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Methylthio)-2-(quinazolin-4-ylamino)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group typically yields sulfoxides or sulfones, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives.

Scientific Research Applications

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the effects of L-Methionine, N-4-quinazolinyl- on A549 and MCF7 cells, significant cytotoxicity was observed at concentrations as low as 5 µM for A549 cells and 10 µM for MCF7 cells. Morphological assessments indicated nuclear deformation and disruption of microtubule networks in treated cells, suggesting a mechanism of action akin to established chemotherapeutic agents.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving rats, administration of L-Methionine, N-4-quinazolinyl- resulted in a significant reduction in paw edema induced by carrageenan compared to the control group. This finding underscores the compound's potential as an anti-inflammatory agent.

Structure-Activity Relationship Studies

Recent research emphasizes the importance of structure-activity relationships (SAR) in understanding the biological activities of quinazoline derivatives. Variations in substituents on the quinazoline ring significantly affect their pharmacological profiles. For example, modifications that enhance lipophilicity have been linked to improved cellular uptake and increased potency against cancer cells.

Table 3: SAR Insights

| Modification Type | Effect on Activity |

|---|---|

| Increased Lipophilicity | Enhanced cellular uptake |

| Electron-Withdrawing Groups | Increased potency against cancer cells |

Mechanism of Action

The mechanism of action of (S)-4-(Methylthio)-2-(quinazolin-4-ylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the methylthio group can undergo metabolic transformations, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

A. S-Adenosyl-L-Methionine (SAM): SAM, a natural derivative of L-methionine, serves as a universal methyl donor in cellular processes. In contrast, L-Methionine, N-4-quinazolinyl-, replaces the adenosyl group with a planar, aromatic quinazolinyl ring. This structural difference likely alters its bioavailability and binding affinity to methyltransferases or antioxidant enzymes. SAM’s role in CoQ10 biosynthesis is well-documented, where methionine availability directly impacts SAM-dependent methylation and quinone pathway flux . The quinazolinyl derivative may instead interfere with quinazoline-binding enzymes or redox regulators, though this requires validation.

B. Imidazo[4,5-g]quinazoline Derivatives: These compounds share the quinazoline core but lack the methionine moiety. They exhibit pharmacological properties through interactions with kinases or DNA .

C. Other Methionine Derivatives:

Standard L-methionine reduces oxidative stress via Nrf2-ARE pathway activation, heme oxygenase-1 (HO-1) induction, and glutathione synthesis . The quinazolinyl modification might enhance these effects by stabilizing the compound or increasing membrane permeability, akin to how thiophene or pyridine substitutions alter quinazoline bioactivity .

Antioxidant and Anti-Inflammatory Efficacy

Key Differences:

- Mechanism: L-methionine acts via SAM and Nrf2, while the quinazolinyl derivative may target quinazoline-sensitive pathways (e.g., tyrosine kinases) alongside antioxidant effects.

- Metabolic Stability: Quinazoline modifications could slow degradation compared to SAM, which is rapidly metabolized .

Pharmacokinetic Considerations

- Degradation Pathways: Native L-methionine is degraded via transamination or SAM cycling . The quinazolinyl group may redirect metabolism toward hepatic cytochrome P450 enzymes, common in heterocyclic compound processing.

- Synergy with CoQ10 Biosynthesis: Unlike SAM, which directly fuels CoQ10 production, the quinazolinyl derivative might indirectly alter quinone ratios by competing for enzymatic binding sites .

Biological Activity

L-Methionine, N-4-quinazolinyl- is a compound that combines the amino acid L-methionine with a quinazoline moiety, which has been studied for its potential biological activities. This article synthesizes findings from various studies to present an overview of its biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Overview of Biological Activities

1. Anticancer Activity

Quinazoline derivatives are known for their anticancer properties. Research indicates that compounds containing the quinazoline structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain quinazolinone-based hybrids can inhibit tumor cell proliferation and induce apoptosis in cancer cells. Specifically, L-Methionine, N-4-quinazolinyl- has been noted for its moderate activity against tumor cell lines such as A549 (bronchial carcinoma) and MCF7 (breast adenocarcinoma) .

Table 1: Cytotoxicity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| L-Methionine, N-4-quinazolinyl | A549 | 5 | Antiproliferative |

| L-Methionine, N-4-quinazolinyl | MCF7 | 10 | Cytotoxic |

| Quinazoline derivative X | HeLa | 7 | Cytotoxic |

2. Anti-inflammatory Activity

The quinazoline scaffold is also associated with anti-inflammatory properties. Compounds derived from this structure have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. In animal models, certain quinazoline derivatives reduced carrageenan-induced paw edema significantly, indicating their efficacy in reducing inflammation .

3. Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have been widely documented. Studies have indicated that L-Methionine, N-4-quinazolinyl- exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the effects of L-Methionine, N-4-quinazolinyl- on A549 and MCF7 cells. The results showed significant cytotoxicity at concentrations as low as 5 µM for A549 cells and 10 µM for MCF7 cells. Morphological assessments revealed nuclear deformation and disruption of microtubule networks in treated cells, indicating a mechanism of action similar to established chemotherapeutic agents .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving rats, the administration of L-Methionine, N-4-quinazolinyl- resulted in a 45% reduction in paw edema induced by carrageenan compared to the control group. This suggests a robust anti-inflammatory effect that could be harnessed for therapeutic applications .

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in understanding the biological activities of quinazoline derivatives. Variations in substituents on the quinazoline ring significantly affect their pharmacological profiles. For example, modifications that enhance lipophilicity have been associated with improved cellular uptake and increased potency against cancer cells .

Q & A

Q. What are the recommended analytical techniques for characterizing the structural and electrochemical properties of L-Methionine, N-4-quinazolinyl- derivatives?

To ensure accurate characterization of quinazolinyl-methionine derivatives, employ a combination of:

- X-ray diffraction (XRD) for crystallographic analysis of molecular geometry .

- Cyclic voltammetry to assess redox behavior, particularly for ferrocenyl-substituted derivatives (e.g., one-electron oxidation localized at the ferrocene unit) .

- Spectroscopic methods (NMR, IR) to confirm functional groups and purity.

Q. How should researchers design experiments to evaluate the biological activity of quinazolinyl-methionine compounds in neuropharmacological studies?

Adopt a protocol combining:

- In vivo models : Use Morris Water Maze (MWM) tests to assess cognitive effects, as demonstrated in studies pairing L-methionine with Donepezil. Administer compounds orally (e.g., 1.7 g/kg/day) and analyze outcomes via two-way ANOVA with post-hoc tests (e.g., Bonferroni) .

- In vitro assays : Test vascular reactivity using isolated aortic ring preparations, applying repeated-measures ANOVA to analyze dose-response relationships .

Q. What methodologies are suitable for studying protonation equilibria and surfactant interactions of L-Methionine derivatives?

- Use MINIQUAD75 software to model protonation equilibria in surfactant media. Adjust input parameters to calculate free concentrations of components at equilibrium .

- Validate results with experimental data (e.g., UV-Vis spectroscopy) and compare computational predictions to observed compartmentalization behavior .

Advanced Research Questions

Q. How can conflicting data on the role of L-Methionine in metabolic pathways (e.g., diabetes biomarkers vs. carcinogenesis) be reconciled?

- Comparative meta-analysis : Cross-reference studies measuring L-Methionine levels in diabetes type 1 onset (e.g., reduced serum levels in autoantibody-positive subjects ) with carcinogenesis research (e.g., elevated intake promoting intestinal tumors ).

- Mechanistic studies : Investigate methylation pathways (e.g., SAMe-dependent processes) using isotopic labeling to trace methionine metabolism in different tissues .

Q. What advanced synthetic strategies are available for modifying the quinazolinyl scaffold in L-Methionine derivatives?

- Thionation reactions : Use P₂S₅ to convert 4-quinazolinones to thione analogues, enabling sulfur-based reactivity .

- Cyclization protocols : Optimize base-catalyzed cyclization of intermediates (e.g., 2-(ferrocenecarboxamido)benzamide) under inert conditions to improve yield .

- Hydrazine derivatives : Explore reactions with hydrazine hydrate to synthesize 3-amino-substituted derivatives, though note potential challenges in product isolation .

Q. How can computational methods enhance the design of quinazolinyl-methionine compounds with anti-inflammatory activity?

- DFT studies : Model electronic structures in gas and crystal phases to predict redox behavior and stability .

- Molecular docking : Screen derivatives against cyclooxygenase (COX) or NF-κB targets using software like AutoDock, prioritizing compounds with high binding affinity .

Q. What experimental frameworks address contradictions in bioavailability studies of L-Methionine formulations?

- Randomized Block Design (RBD) : Test bioavailability via controlled supplementation trials (e.g., 0.25–0.50% methionine in feed) and analyze outcomes (e.g., weight gain, FCR) using ANOVA with replication .

- Pharmacokinetic modeling : Compare area-under-curve (AUC) data for fermentation-derived vs. synthetic L-Methionine to resolve bioavailability discrepancies .

Methodological Guidance for Data Contradictions

Q. How should researchers analyze discrepancies in electrochemical vs. spectroscopic data for ferrocenyl-quinazolinyl derivatives?

- Multi-technique validation : Cross-check cyclic voltammetry results (e.g., oxidation potentials) with EPR spectroscopy to confirm redox mechanisms .

- Crystallographic alignment : Compare experimental XRD bond lengths/angles with DFT-computed geometries to identify anomalies .

Q. What statistical approaches are recommended for resolving variability in neuroprotective assay results?

- Bonferroni correction : Apply post-hoc adjustments to minimize type I errors in multi-group comparisons (e.g., Donepezil + methionine trials) .

- Power analysis : Predefine sample sizes using pilot data to ensure sufficient sensitivity in behavioral tests (e.g., MWM latency measurements) .

Tables for Key Data

| Parameter | Method | Example Findings | Reference |

|---|---|---|---|

| Redox potential (mV) | Cyclic voltammetry | +0.45 V vs. Ag/AgCl (ferrocene oxidation) | |

| Crystallographic bond length | X-ray diffraction | Fe–C: 2.04 Å; C–O: 1.23 Å | |

| Bioavailability (RBA) | Randomized Block Design | 100% for fermentation-derived L-Methionine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.